
Risedronic Acid-d4 (Major)
Vue d'ensemble
Description
Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, which is a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. The deuterium atoms in Risedronic Acid-d4 replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Risedronic Acid-d4 involves the incorporation of deuterium atoms into the Risedronic Acid molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Risedronic Acid from its precursors.
Industrial Production Methods: Industrial production of Risedronic Acid-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Including crystallization and chromatography to isolate the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: Risedronic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Applications De Recherche Scientifique
Risedronic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Risedronic Acid in the body.
Isotope Labeling: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to distinguish between different isotopes.
Biological Research: Used to study the effects of bisphosphonates on bone resorption and osteoclast activity.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Risedronic Acid-d4 exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The deuterium atoms in Risedronic Acid-d4 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism in greater detail.
Molecular Targets and Pathways:
Hydroxyapatite Binding: Risedronic Acid-d4 binds to hydroxyapatite, a major component of bone.
Osteoclast Inhibition: The compound is taken up by osteoclasts, leading to their apoptosis and reduced bone resorption.
Comparaison Avec Des Composés Similaires
Alendronic Acid: Another bisphosphonate used to treat osteoporosis.
Ibandronic Acid: Used for the treatment of osteoporosis and metastatic bone disease.
Zoledronic Acid: A potent bisphosphonate used in the treatment of various bone diseases.
Risedronic Acid-d4 stands out due to its application in isotope labeling and pharmacokinetic studies, providing valuable insights into the behavior of bisphosphonates in biological systems.
Activité Biologique
Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, a third-generation bisphosphonate primarily used in the treatment of osteoporosis and other bone-related conditions. The incorporation of deuterium enhances the compound's stability and allows for precise analytical applications, particularly in pharmacokinetic studies. This article explores the biological activity of Risedronic Acid-d4, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
Risedronic Acid-d4 functions by inhibiting osteoclast-mediated bone resorption. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for osteoclast survival and function. By disrupting this pathway, Risedronic Acid-d4 induces apoptosis in osteoclasts, leading to decreased bone resorption and increased bone mineral density (BMD) .
Key Mechanistic Details:
- Binding : Risedronic Acid-d4 binds to hydroxyapatite in bone, where it is released during bone resorption.
- Endocytosis : Osteoclasts internalize the drug through fluid-phase endocytosis, which allows the drug to reach the cytosol.
- Apoptosis Induction : The release of Risedronic Acid-d4 in acidified endocytic vesicles triggers apoptotic pathways in osteoclasts .
Pharmacokinetics
The pharmacokinetic profile of Risedronic Acid-d4 is similar to that of its parent compound, with some enhancements due to deuteration.
Parameter | Value |
---|---|
Oral Bioavailability | 0.63% |
Maximum Absorption Time | ~1 hour after dosing |
Terminal Half-Life | ~561 hours |
Volume of Distribution | 13.8 L/kg |
Protein Binding | ~24% |
Renal Clearance | 52 mL/min |
The drug exhibits low oral bioavailability, which is significantly affected by food intake . The long terminal half-life suggests prolonged action, making it suitable for weekly dosing regimens.
Clinical Studies and Efficacy
Clinical studies have demonstrated that Risedronic Acid significantly reduces the incidence of fractures in osteoporotic patients by approximately 30-50% over several years . The effectiveness is attributed to its antiresorptive properties, confirmed through biochemical markers indicating a decrease in bone remodeling rates within the first month of treatment.
Case Study Overview
A notable study involved a cohort of postmenopausal women with osteoporosis treated with Risedronic Acid. The results showed:
- Bone Density Increase : Significant increases in lumbar spine BMD were observed at 12 months.
- Fracture Reduction : A 40% reduction in vertebral fractures was reported compared to placebo groups.
- Biochemical Markers : Decreased levels of serum C-telopeptide (a marker for bone resorption) were noted within one month .
Analytical Techniques
The analysis of Risedronic Acid-d4 involves advanced techniques such as:
Propriétés
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJRNMFWXDHID-RZIJKAHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146754 | |
Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035438-80-2 | |
Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.